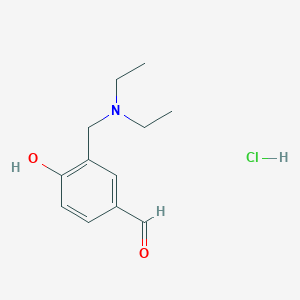
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a diethylaminomethyl group attached to a hydroxybenzaldehyde core, with the addition of a hydrochloride group enhancing its solubility and stability. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (diethylamine), and a phenol derivative (4-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the Mannich base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
科学的研究の応用
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The hydroxybenzaldehyde core can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydrochloride group enhances the compound’s solubility, facilitating its transport and uptake in biological systems.
類似化合物との比較
Similar Compounds
- 3-(Dimethylaminomethyl)-4-hydroxybenzaldehyde
- 4-(Diethylaminomethyl)salicylaldehyde
- 3-(Aminomethyl)phenol
Comparison
Compared to similar compounds, 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride is unique due to the presence of both diethylaminomethyl and hydroxybenzaldehyde groups, which confer distinct chemical properties and reactivity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
特性
CAS番号 |
6628-46-2 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC名 |
3-(diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)8-11-7-10(9-14)5-6-12(11)15;/h5-7,9,15H,3-4,8H2,1-2H3;1H |
InChIキー |
YINSFEKNXFMYGR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


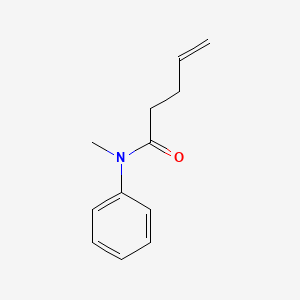
![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)


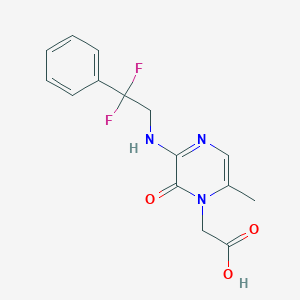
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
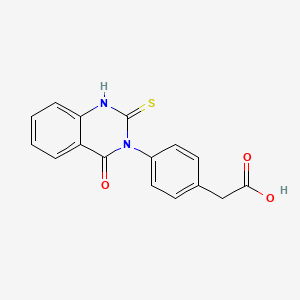
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
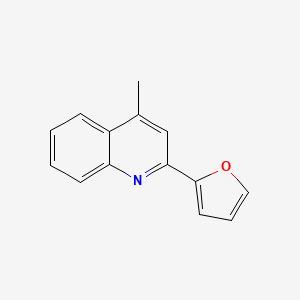
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
